Molecular Weight and Ligand Efficiency: A Leaner Scaffold than I‑CBP112 and B026
CAS 2034513‑74‑9 (MW 271.32) is substantially smaller than the clinical‑stage CBP/EP300 probes I‑CBP112 (MW 535.6) and B026 (MW 557.5). In fragment‑based drug discovery, lower molecular weight translates into higher ligand efficiency (LE), typically defined as LE = 1.4 × pIC50 / heavy‑atom count. While potent analogs achieve IC50 values of 0.14 µM (I‑CBP112) or 9.5 nM (B026) at the cost of high molecular weight, the target compound offers a clean, unsubstituted core that can be elaborated in a controlled manner to optimize both potency and drug‑like properties [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 271.32 g/mol |
| Comparator Or Baseline | I‑CBP112: 535.6 g/mol; B026: 557.5 g/mol |
| Quantified Difference | Target compound is 2.0× lighter than I‑CBP112 and 2.1× lighter than B026 |
| Conditions | Calculated from molecular formula (C15H17N3O2) vs. literature values for I‑CBP112 and B026 |
Why This Matters
A smaller molecular weight allows more efficient fragment growing without exceeding the Rule‑of‑5 space, making CAS 2034513‑74‑9 a superior starting point for oral bioavailability optimization.
- [1] Popp, T. A.; Tallant, C.; Rogers, C.; et al. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. J. Med. Chem. 2016, 59 (19), 8889–8912. View Source
